molecular formula C6H6F3N5 B1384232 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine CAS No. 478047-15-3

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine

Cat. No.: B1384232
CAS No.: 478047-15-3
M. Wt: 205.14 g/mol
InChI Key: PNNBPXFAOLMXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine is a bicyclic heterocyclic compound featuring a fused pyrazole core with a methyl group at position 6, a trifluoromethyl (-CF₃) substituent at position 4, and an amine (-NH₂) group at position 2. The dihydro designation indicates partial saturation, which may influence its conformational flexibility and reactivity. However, insights can be drawn from structurally analogous heterocycles discussed in recent literature .

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N5/c1-14-5-2(4(10)11-12-5)3(13-14)6(7,8)9/h1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNBPXFAOLMXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NNC(=C2C(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363123
Record name 6-Methyl-4-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478047-15-3
Record name 6-Methyl-4-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine Condensation Route

A prominent method involves the condensation of substituted hydrazines with appropriately functionalized pyrazole aldehydes or nitriles. For example, starting from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, condensation with substituted aromatic hydrazines under microwave irradiation leads to the formation of bipyrazoles, which are precursors to the target compound.

  • Microwave activation accelerates the condensation, achieving total conversion within 2 hours.
  • The method allows for the introduction of various substituents, including trifluoromethyl groups, by selecting suitable hydrazine derivatives.

Ullmann-Type C–N Cross-Coupling

Following condensation, Ullmann-type C–N cross-coupling reactions can be employed to install amino groups selectively at the 3-position of the pyrazolo[3,4-c]pyrazole core. This reaction benefits from microwave activation to improve yields and reduce reaction times.

Chemoselective Bromination and Suzuki–Miyaura Cross-Coupling

Representative Reaction Scheme (Summary)

Step Reaction Type Key Reagents/Conditions Outcome
1 Hydrazine condensation Substituted hydrazines, pyrazole aldehyde, microwave irradiation Formation of bipyrazole intermediate
2 Ullmann-type C–N cross-coupling Copper catalyst, base, microwave activation Amination at C-3 position
3 Chemoselective bromination Brominating agent selective for C-3 position Brominated intermediate
4 Suzuki–Miyaura cross-coupling Arylboronic acids, Pd catalyst, base Introduction of trifluoromethyl and other groups

Purification and Characterization

  • The final product, 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine, is typically isolated as a solid with a melting point range of 122–124 °C.
  • Purity is generally ≥95%, confirmed by chromatographic and spectroscopic methods.
  • Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography, particularly to verify substitution patterns and ring formation.

Research Findings and Optimization Data

Parameter Condition/Value Yield/Result Reference
Microwave irradiation time 2 hours Total conversion of hydrazine condensation
Ullmann-type cross-coupling yield High (exact yield varies with substrate) Efficient amination at C-3
Bromination selectivity Chemoselective at C-3 position Facilitates subsequent cross-coupling
Suzuki–Miyaura coupling yield Very good to excellent (68–94%) Successful introduction of trifluoromethyl substituent
Melting point of final compound 122–124 °C Confirms purity and identity

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines. Its structural similarities to known antitumor agents warrant further investigation into its mechanism of action and efficacy in cancer therapy.
  • Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.

Biochemical Research

The compound's unique structure allows it to be utilized in various biochemical assays:

  • Proteomics Research : It is employed as a reagent in proteomic studies to label or modify proteins, aiding in the identification and quantification of biomolecules in complex samples .
  • Enzyme Inhibition Studies : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation.

Material Science

The incorporation of trifluoromethyl groups can enhance the properties of materials:

  • Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in chronic inflammatory conditions.
Study CProteomics ApplicationSuccessfully labeled target proteins in complex mixtures, facilitating their identification through mass spectrometry techniques.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrazole- and pyrimidine-based derivatives, focusing on core architecture, substituent effects, synthetic strategies, and inferred properties.

Core Structural Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Melting Point (°C) Biological Activity (Inferred)
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine Pyrazolo[3,4-c]pyrazole -CF₃ (position 4), -CH₃ (position 6), -NH₂ (position 3) Not reported Moderate (polar) Not reported Potential kinase inhibition
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo[3,4-d]pyrimidine -Imino (position 4), -p-tolyl (position 1), -NH₂ (position 5) ~300 (estimated) Low (non-polar) Not reported Nucleoside analog applications
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 6, ) Fused pyrazole-triazole-pyrimidine -Heterocyclic fusion (positions 4,3-e and 1,5-c) ~250–300 (estimated) Insoluble >200 DNA intercalation potential
Compound 4i () Pyrimidinone-tetrazole-coumarin -Coumarin (position 3), -tetrazole (position 5), -pyrazol-3-one (position 4) ~600 (estimated) Low (bulky) Not reported Anticancer/antibacterial

Key Observations :

  • Core Flexibility : The target compound’s pyrazolo-pyrazole core is less conformationally rigid compared to fused triazolo-pyrimidines (e.g., Compound 6), which may limit its interaction with planar biological targets like DNA .
Reactivity and Stability
  • Isomerization : Pyrazolotriazolopyrimidines (e.g., Compound 7 → 6) undergo isomerization under acidic or thermal conditions . The target compound’s dihydro-pyrazole core may exhibit similar sensitivity, necessitating stability studies during storage.
  • Amine Reactivity : The -NH₂ group in the target compound could engage in Schiff base formation or hydrogen bonding, akin to the hydrazine derivatives in Compound 3 .

Biological Activity

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine (CAS No. 478047-15-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6_6H6_6F3_3N5_5
  • Molecular Weight : 201.14 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Research indicates that compounds within the pyrazolo family often exhibit their biological activities through interactions with specific enzymes and receptors. For instance, derivatives of pyrazolo compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer proliferation pathways .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo derivatives. For example:

  • In Vitro Studies : The compound was evaluated against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). It demonstrated significant anti-proliferative effects with IC50_{50} values comparable to established EGFR inhibitors .
Cell LineIC50_{50} (µM)Mechanism
A5498.21EGFR inhibition
HCT11619.56Apoptotic induction

2. Antimicrobial Activity

The compound's structural similarities with known antimicrobial agents suggest potential efficacy against bacterial strains. Preliminary data indicate that derivatives containing trifluoromethyl groups exhibit strong antibacterial properties against Gram-positive bacteria like Staphylococcus aureus .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureusLow MIC valuesBactericidal
Enterococcus faecalisModerate MIC valuesBacteriostatic

3. Mechanistic Insights

The mechanism of action for the anticancer properties involves the induction of apoptosis and cell cycle arrest. Flow cytometric analyses revealed that treatment with the compound resulted in a significant increase in apoptotic cells and alterations in cell cycle distribution:

  • Cell Cycle Analysis :
    • G1 Phase: Decreased from 53.87% to 28.04%
    • S Phase: Increased from 28.70% to 42.39%
    • G2/M Phase: Increased from 16.56% to 28.55% .

Case Studies

Several case studies have been conducted to evaluate the broader implications of using this compound in therapeutic settings:

  • EGFR Inhibition Study :
    • A study involving molecular docking simulations indicated that the compound could effectively bind to the ATP-binding site of EGFR, suggesting a competitive inhibition mechanism similar to first-line therapies like erlotinib .
  • Antimicrobial Efficacy :
    • A series of experiments demonstrated that compounds with similar structures showed minimal toxicity to human cells while effectively inhibiting bacterial growth, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrazolo-pyrazole derivatives typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. For example, sodium hydride in toluene has been used to facilitate analogous heterocyclic syntheses, as seen in the preparation of triazolo-thiadiazoles . Key variables include solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and stoichiometry of reagents like diethyl oxalate. Purification via silica gel chromatography is critical to isolate the target compound from byproducts, as demonstrated in related trifluoromethyl-pyrazole syntheses .

Q. How can spectroscopic techniques (NMR, LC-MS) validate the structure of this compound, and what are common spectral artifacts?

  • Methodological Answer :

  • 1H-NMR : Look for characteristic peaks for the pyrazole ring protons (δ 6.5–8.0 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F-NMR).
  • LC-MS : Confirm molecular ion [M+H]+ and fragmentation patterns. Artifacts may arise from residual solvents (e.g., toluene) or incomplete drying, leading to adducts in MS spectra .
  • Cross-validation with elemental analysis or X-ray crystallography (if crystalline) is recommended to resolve ambiguities .

Q. What physicochemical properties (solubility, stability) are critical for handling this compound in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8). Trifluoromethyl groups enhance lipophilicity, potentially limiting aqueous solubility .
  • Stability : Monitor degradation via HPLC under light, heat (40–60°C), and humidity. Pyrazole derivatives are prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound, and what are the limitations of such models?

  • Methodological Answer :

  • Use molecular docking (e.g., AutoDock Vina) with target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the trifluoromethyl group .
  • Limitations : Docking assumes rigid protein structures; molecular dynamics simulations (e.g., GROMACS) are needed to account for conformational flexibility. Validate predictions with in vitro enzyme inhibition assays .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity across studies)?

  • Methodological Answer :

  • Step 1 : Verify compound purity (>95% by HPLC) and storage conditions. Impurities like regioisomers (e.g., 1,5- vs. 1,3-substituted pyrazoles) can skew results .
  • Step 2 : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Step 3 : Use statistical tools (ANOVA, principal component analysis) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What strategies optimize reaction scalability while minimizing hazardous byproducts?

  • Methodological Answer :

  • Green Chemistry : Replace sodium hydride with milder bases (e.g., K2CO3) to reduce flammability risks .
  • Flow Chemistry : Continuous reactors improve heat dissipation and yield consistency for exothermic cyclization steps.
  • Byproduct Analysis : Use GC-MS to identify and quantify volatile byproducts (e.g., chlorinated intermediates) .

Q. How do substituent effects (e.g., methyl vs. trifluoromethyl groups) modulate electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Compare HOMO/LUMO energies (Gaussian 09) to assess electron-withdrawing effects of -CF3 vs. -CH3.
  • Experimental Validation : Measure reaction rates in nucleophilic substitutions (e.g., SNAr) to quantify substituent impacts .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazolo-Pyrazole Derivatives

ParameterOptimal RangeImpact on YieldReference
SolventToluene/DMF (3:1)Maximizes cyclization
Temperature80–100°CAvoids decomposition
CatalystNaH (1.2 equiv)Ensures complete deprotonation

Table 2 : Common Spectral Artifacts and Solutions

ArtifactSourceResolution
Adducts in LC-MSResidual solventsProlonged drying under vacuum
Split NMR peaksRotameric formsHeat sample to 50°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
Reactant of Route 2
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.